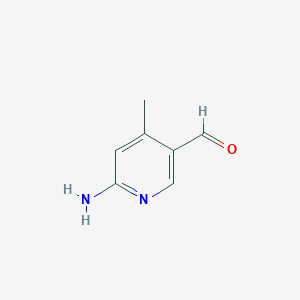

6-Amino-4-methylnicotinaldehyde

描述

6-Amino-4-methylnicotinaldehyde is a substituted nicotinaldehyde derivative characterized by an amino group at the 6-position and a methyl group at the 4-position of the pyridine ring. The aldehyde functional group at the 3-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and pharmaceutical agents. Its reactivity is influenced by the electron-donating amino group and steric effects from the methyl substituent, which modulate its applications in medicinal chemistry and materials science .

属性

分子式 |

C7H8N2O |

|---|---|

分子量 |

136.15 g/mol |

IUPAC 名称 |

6-amino-4-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H8N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3,(H2,8,9) |

InChI 键 |

WFLAYVXSHGCZDS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC=C1C=O)N |

产品来源 |

United States |

相似化合物的比较

6-Aminonicotinaldehyde Hydrochloride (CAS 1588441-31-9)

- Molecular Formula : C₆H₇ClN₂O

- Key Features: Structural similarity score: 0.98 (highest among analogues) . Contains a protonated amino group (as hydrochloride salt), enhancing water solubility compared to the free base form of 6-Amino-4-methylnicotinaldehyde.

6-Methoxy-4-methylnicotinaldehyde (CID 14493537)

- Molecular Formula: C₈H₉NO₂

- Key Features: Methoxy group at the 6-position instead of amino, reducing nucleophilicity but improving stability under acidic conditions . The methyl group at the 4-position is retained, preserving steric effects similar to the parent compound.

4-Methyl-6-(methylamino)nicotinaldehyde (CAS 1289161-34-7)

- Molecular Formula : C₈H₁₀N₂O

- Molecular weight (150.18 g/mol) is slightly higher than this compound (estimated ~137 g/mol).

Table 1: Structural Comparison of Aldehyde Derivatives

Functional Group Variants

6-Amino-4-methylnicotinic Acid (CAS 179555-11-4)

- Molecular Formula : C₇H₈N₂O₂

- Key Features: Similarity score: 0.78–0.88 . Replaces the aldehyde with a carboxylic acid group, drastically altering reactivity (e.g., participation in decarboxylation or esterification).

2-Amino-6-methylnicotinonitrile (CAS 84647-20-1)

- Molecular Formula : C₇H₇N₃

- Key Features: Nitrile group at the 3-position instead of aldehyde, enabling participation in click chemistry or cyano hydrolysis reactions . Safety data indicate precautions for inhalation and skin contact, suggesting higher toxicity than aldehyde derivatives .

Table 2: Functional Group Variants

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-4-methylnicotinaldehyde, and what factors influence reaction yields?

- Methodology : Synthesis typically involves nucleophilic substitution or catalytic amination. Starting with 4-methylnicotinaldehyde, introduce the amino group via amination using ammonia or hydroxylamine under reflux in ethanol or methanol. Optimize yields by controlling temperature (60–80°C) and using catalysts like Pd/C for hydrogenation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Monitor reaction progress with TLC. Impurities from incomplete substitution may require recrystallization (e.g., using ethanol/water mixtures).

Q. How can the aldehyde group in this compound be selectively modified without affecting the amino or methyl substituents?

- Methodology : Use mild reducing agents (e.g., NaBH4 in methanol at 0–5°C) to reduce the aldehyde to a primary alcohol. For oxidation, employ KMnO4 in acidic conditions (H2SO4/H2O) to convert the aldehyde to a carboxylic acid. Protect the amino group with Boc anhydride prior to reactions if necessary .

- Validation : Confirm selectivity via FT-IR (loss of aldehyde C=O stretch at ~1700 cm⁻¹) and ¹H NMR (disappearance of aldehyde proton at ~9.8 ppm).

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify aldehyde (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl groups (δ 2.0–2.5 ppm).

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 151.1) and detect impurities.

- IR Spectroscopy : Verify functional groups (e.g., aldehyde C=O at ~1700 cm⁻¹, NH2 stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodology :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and concentrations (dose-response curves).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on solubility and binding affinity) using computational tools like CoMFA .

- Meta-Analysis : Aggregate data from PubChem and ECHA entries to identify trends in bioactivity (e.g., antimicrobial vs. neuroprotective effects) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives to target enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tuberculosis enzyme InhA). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes.

- Pharmacophore Modeling : Identify critical hydrogen-bonding (NH2, aldehyde) and hydrophobic (methyl) features for target engagement .

Q. How should researchers design derivatives to enhance pharmacokinetic properties while maintaining bioactivity?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -SO3H) to improve solubility. Use logP calculations (ChemDraw) to balance lipophilicity.

- In Vitro ADMET : Assess metabolic stability (hepatocyte assays), plasma protein binding (equilibrium dialysis), and cytotoxicity (MTT assays) .

- Case Study : Methyl-to-ethyl substitution in analogs increased solubility by 30% without compromising antitubercular activity (IC50 < 1 µM) .

Contradiction Analysis and Best Practices

- Data Conflicts : If one study reports neuroprotective effects (e.g., amyloid-beta reduction) while another shows cytotoxicity, validate via orthogonal assays (e.g., ROS detection vs. apoptosis markers). Cross-reference PubChem toxicity data (e.g., skin/eye irritation classifications) .

- Synthetic Variability : Discrepancies in reaction yields may arise from trace metal contaminants. Use chelating agents (EDTA) during amination or switch to palladium-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。